molecular formula C18F14 B1345652 Perfluoro-p-terphenyl CAS No. 3008-31-9

Perfluoro-p-terphenyl

Cat. No. B1345652
CAS RN: 3008-31-9
M. Wt: 482.2 g/mol
InChI Key: OZQSEPKJIUMPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro-p-terphenyl is a perfluorinated compound . It is an organofluorine compound that lacks C-H bonds . It contains a total of 34 bonds, including 34 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .


Synthesis Analysis

The synthesis of perfluorinated monomers like Perfluoro-p-terphenyl has been explored for potential applications in Proton Exchange Membrane (PEM) fuel cells . Three main synthetic strategies have been attempted: organometallic Heck-type cross-coupling, nucleophilic displacement, and Wittig–Horner reaction (carbanion approach) .


Molecular Structure Analysis

Perfluoro-p-terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions . Lateral benzene rings were usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups .


Chemical Reactions Analysis

Perfluoro-p-terphenyls are aromatic compounds that have been reported to have cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . They usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions .


Physical And Chemical Properties Analysis

Perfluoro-p-terphenyl is a colorless or light-yellow solid . It has a molecular weight of 482.1702 . More detailed physical and chemical properties are not available in the current search results.

Mechanism of Action

The central ring of Perfluoro-p-terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols . This modification plays a crucial role in their mechanism of action.

Safety and Hazards

Perfluoro-p-terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

The synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport are being explored for potential and future applications in proton exchange membrane (PEM) fuel cells . This could open up new avenues for the use of Perfluoro-p-terphenyl in energy-related applications.

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F14/c19-5-1(3-9(23)13(27)17(31)14(28)10(3)24)6(20)8(22)2(7(5)21)4-11(25)15(29)18(32)16(30)12(4)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQSEPKJIUMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184160
Record name Perfluoro-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-p-terphenyl

CAS RN

3008-31-9
Record name Perfluoro-p-terphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluoro-p-terphenyl
Reactant of Route 2
Reactant of Route 2
Perfluoro-p-terphenyl
Reactant of Route 3
Reactant of Route 3
Perfluoro-p-terphenyl
Reactant of Route 4
Reactant of Route 4
Perfluoro-p-terphenyl
Reactant of Route 5
Reactant of Route 5
Perfluoro-p-terphenyl
Reactant of Route 6
Reactant of Route 6
Perfluoro-p-terphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.